molecular formula C11H12N2O2 B12903960 N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 918945-67-2

N-Methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B12903960
CAS No.: 918945-67-2
M. Wt: 204.22 g/mol
InChI Key: BWQNUPWUVSNOKC-UHFFFAOYSA-N
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Description

N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .

Industrial Production Methods

Industrial production of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted isoxazole derivatives .

Scientific Research Applications

N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide can be compared with other similar compounds in the isoxazole family, such as:

The uniqueness of N-Methyl-5-phenyl-4,5-dihydroisoxazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

CAS No.

918945-67-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,14)

InChI Key

BWQNUPWUVSNOKC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NOC(C1)C2=CC=CC=C2

Origin of Product

United States

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